molecular formula C8H7N3O2 B578725 Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate CAS No. 1234616-18-2

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate

Cat. No. B578725
CAS RN: 1234616-18-2
M. Wt: 177.163
InChI Key: AEVKUBOBFVAQDL-UHFFFAOYSA-N
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Description

“Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-C]pyridine derivatives has been a subject of intense research for numerous decades . Various synthetic methodologies have been developed, involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-C]pyridine derivatives is established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .


Chemical Reactions Analysis

Imidazo[4,5-C]pyridine derivatives are known to undergo various chemical reactions. For instance, they have been used in the synthesis of c-Met kinase inhibitors . They also participate in I2-mediated oxidative annulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-C]pyridine derivatives vary. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Optoelectronic Devices

This compound can be utilized in the development of optoelectronic devices due to its luminescent properties. These devices include light-emitting diodes (LEDs), photodetectors, and solar cells that require materials with specific light absorption and emission characteristics .

Sensors

The luminescent features of imidazo[4,5-C]pyridine derivatives make them suitable for use in sensor technology. They can be incorporated into sensors that detect environmental changes or chemical substances by exhibiting a change in luminescence .

Anti-cancer Drugs

Research has shown potential for these compounds to be used in the pharmaceutical field as anti-cancer drugs. Their ability to interact with biological systems at the molecular level allows them to target and disrupt cancer cell processes .

Confocal Microscopy and Imaging

As emitters for confocal microscopy and imaging, these derivatives can help in visualizing biological specimens with high resolution. Their luminescent properties enhance the contrast and detail observed in such imaging techniques .

c-Met Kinase Inhibitors

Imidazo[4,5-C]pyridine derivatives have been explored as c-Met kinase inhibitors, which are important in the treatment of various cancers. The optimization of these compounds can lead to novel therapies .

Antiviral and Antitumor Agents

Due to structural similarities with nucleic bases, these compounds may act as metabolites and exhibit antiviral and antitumor properties. They have shown cytotoxic activity against various carcinoma cells .

Anti-tubercular Activity

Some derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This suggests a potential therapeutic application for treating tuberculosis .

Safety and Hazards

The safety and hazards associated with imidazo[4,5-C]pyridine derivatives can vary. For instance, some compounds in this class have been classified as Aquatic Acute 1, Eye Irrit. 2, and Skin Sens. 1 .

Future Directions

The future directions for research on “Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate” and related compounds could involve further exploration of their therapeutic potential, development of novel synthetic methodologies, and investigation of their mechanism of action .

properties

IUPAC Name

methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKUBOBFVAQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate

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